

# 5-Bromo-4-chloro-2-iodotoluene CAS number

## 1000578-03-9

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### Compound of Interest

Compound Name: 5-Bromo-4-chloro-2-iodotoluene

Cat. No.: B1437864

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An In-Depth Technical Guide to **5-Bromo-4-chloro-2-iodotoluene** (CAS: 1000578-03-9): A Strategic Building Block for Sequential Functionalization

## Executive Summary

**5-Bromo-4-chloro-2-iodotoluene** is a polysubstituted aromatic compound designed for advanced organic synthesis. Its primary value lies not in its direct biological activity, but in its role as a highly versatile synthetic intermediate. The molecule features three distinct halogen atoms—iodine, bromine, and chlorine—each exhibiting a different level of reactivity in common cross-coupling reactions. This built-in reactivity differential allows for programmed, sequential functionalization of the toluene scaffold, providing chemists with precise control over the construction of complex, multi-substituted molecular architectures. This guide provides a comprehensive overview of its properties, the strategic principles of its use, detailed synthetic protocols, and its application in modern drug discovery and materials science.

## Physicochemical and Structural Properties

The compound is a solid at room temperature, with properties defined by its unique substitution pattern.<sup>[1]</sup> Its structure is the key to its synthetic utility.

Property	Value	Source(s)
CAS Number	1000578-03-9	[2][3]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> BrClI	[2][3]
Molecular Weight	331.38 g/mol	[2]
Melting Point	65-74 °C	
Canonical SMILES	CC1=C(C=C(C=C1Cl)Br)I	[2]
Predicted Density	~2.1 g/cm <sup>3</sup>	
Predicted Boiling Point	~303.7 °C at 760 mmHg	

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## The Principle of Orthogonal Reactivity in Cross-Coupling

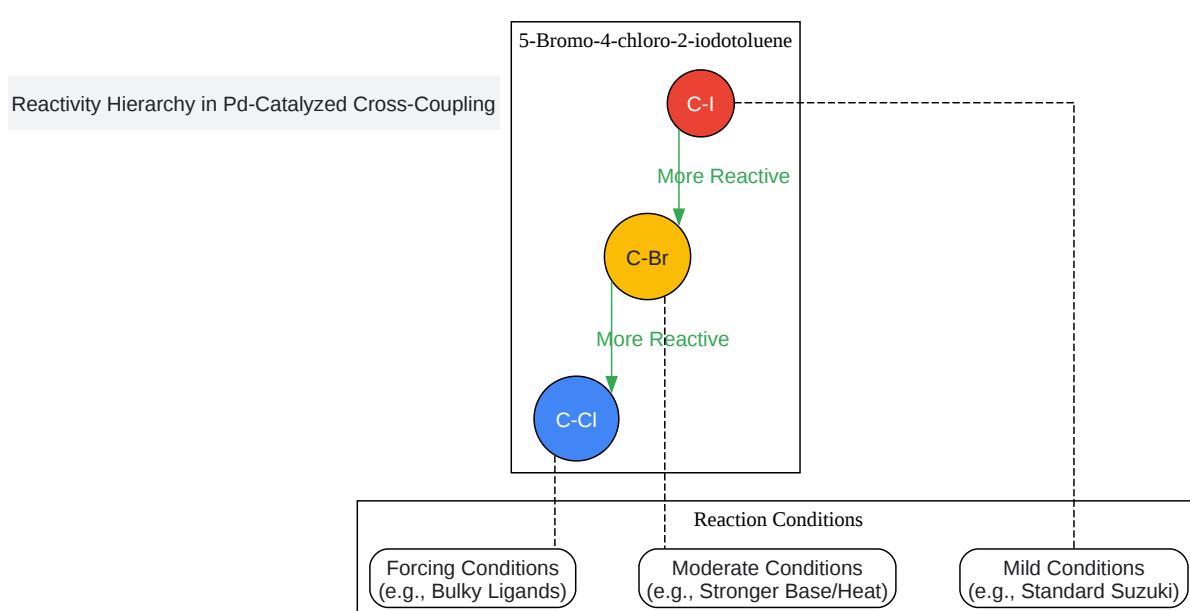
The strategic importance of **5-Bromo-4-chloro-2-iodotoluene** is founded on the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions.[2] This reactivity hierarchy is a cornerstone of its application, enabling chemists to perform sequential reactions where one halogen reacts selectively while the others remain intact for subsequent transformations.[2]

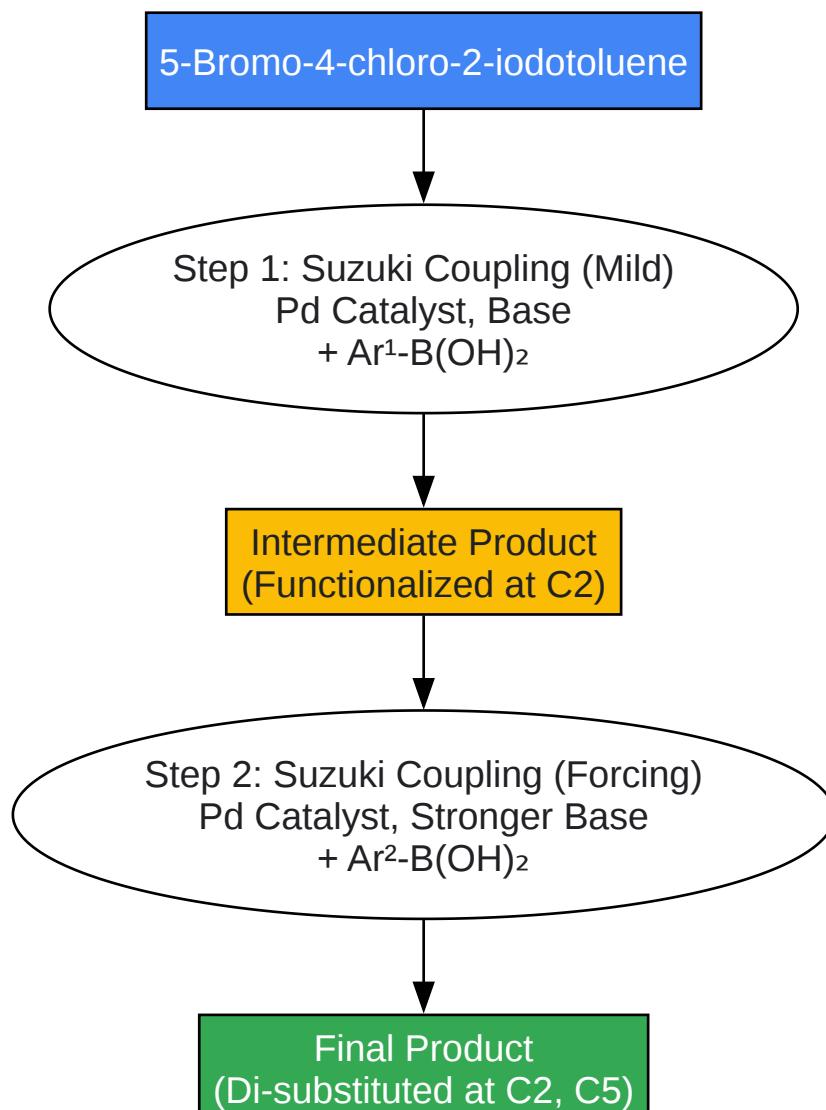
The generally accepted order of reactivity for the oxidative addition step, which is often rate-determining, is: C-I > C-Br > C-Cl.[2]

- C-I Bond (Position 2): The carbon-iodine bond is the weakest and most labile, making it the most reactive site. It readily undergoes oxidative addition with Pd(0) catalysts under mild conditions, such as standard Suzuki-Miyaura or Sonogashira couplings.[2][4]

- C-Br Bond (Position 5): The carbon-bromine bond is stronger and less reactive than C-I. It requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to react. This intermediate reactivity allows it to serve as a second, distinct reaction handle.[2]
- C-Cl Bond (Position 4): The carbon-chlorine bond is the strongest and most robust of the three. It is typically unreactive under conditions used to functionalize the C-I and C-Br bonds, effectively acting as a stable placeholder until much more vigorous reaction conditions are employed.[2]

This predictable hierarchy allows for a programmed, multi-step synthesis on a single scaffold, which is invaluable for building molecular libraries and establishing structure-activity relationships (SAR) in drug discovery.[2][5]





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